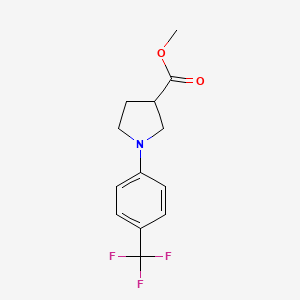![molecular formula C19H14N4O B13659305 4-(6-Phenylimidazo[1,2-a]pyrazin-3-yl)benzamide](/img/structure/B13659305.png)
4-(6-Phenylimidazo[1,2-a]pyrazin-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6-Phenylimidazo[1,2-a]pyrazin-3-yl)benzamide is a synthetic organic compound with the molecular formula C20H16N4O. It is known for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This compound is characterized by its imidazo[1,2-a]pyrazine core, which is a common scaffold in drug design due to its ability to interact with biological targets.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Phenylimidazo[1,2-a]pyrazin-3-yl)benzamide typically involves the following steps:
Formation of the Imidazo[1,2-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminopyrazine with a suitable aldehyde or ketone can lead to the formation of the imidazo[1,2-a]pyrazine ring.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction, where a phenylboronic acid is reacted with a halogenated imidazo[1,2-a]pyrazine derivative in the presence of a palladium catalyst.
Attachment of the Benzamide Moiety: The final step involves the acylation of the imidazo[1,2-a]pyrazine derivative with benzoyl chloride or a similar reagent to form the benzamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Additionally, continuous flow chemistry techniques could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-(6-Phenylimidazo[1,2-a]pyrazin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, where nucleophiles like amines or thiols replace the amide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amides, thioamides.
Applications De Recherche Scientifique
4-(6-Phenylimidazo[1,2-a]pyrazin-3-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing kinase inhibitors, particularly targeting ataxia telangiectasia mutated (ATM) kinase, which is involved in DNA damage response.
Cancer Research: The compound has shown potential in radiosensitizing glioma cells, enhancing the efficacy of radiotherapy by inhibiting DNA repair mechanisms.
Neuroscience: Due to its ability to cross the blood-brain barrier, it is studied for its effects on central nervous system disorders.
Biological Studies: It serves as a tool compound for studying protein-ligand interactions and signal transduction pathways.
Mécanisme D'action
The primary mechanism of action of 4-(6-Phenylimidazo[1,2-a]pyrazin-3-yl)benzamide involves the inhibition of ATM kinase. ATM kinase plays a crucial role in the cellular response to DNA damage by phosphorylating key proteins involved in DNA repair, cell cycle control, and apoptosis. By inhibiting ATM kinase, the compound disrupts these processes, leading to increased sensitivity of cancer cells to DNA-damaging agents like radiation .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methyl-4-(6-phenylimidazo[1,2-a]pyrazin-3-yl)benzamide: A closely related compound with similar biological activity.
Pyrazinamide Derivatives: These compounds share the imidazo[1,2-a]pyrazine core and are used in anti-tubercular therapy.
Uniqueness
4-(6-Phenylimidazo[1,2-a]pyrazin-3-yl)benzamide is unique due to its potent and selective inhibition of ATM kinase, combined with its ability to cross the blood-brain barrier. This makes it particularly valuable in cancer research and potential therapeutic applications for central nervous system disorders .
Propriétés
Formule moléculaire |
C19H14N4O |
|---|---|
Poids moléculaire |
314.3 g/mol |
Nom IUPAC |
4-(6-phenylimidazo[1,2-a]pyrazin-3-yl)benzamide |
InChI |
InChI=1S/C19H14N4O/c20-19(24)15-8-6-14(7-9-15)17-10-22-18-11-21-16(12-23(17)18)13-4-2-1-3-5-13/h1-12H,(H2,20,24) |
Clé InChI |
SMJVUABAIYHVSW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CN3C(=CN=C3C=N2)C4=CC=C(C=C4)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


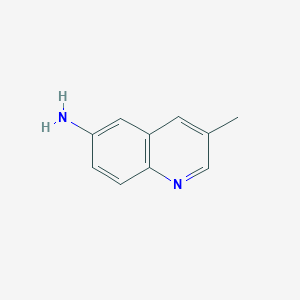

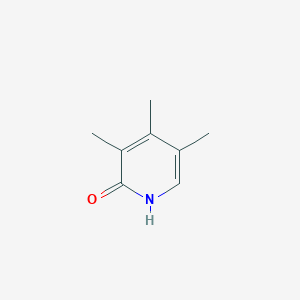
![3-Chloroimidazo[1,2-a]pyridin-5-ol](/img/structure/B13659233.png)
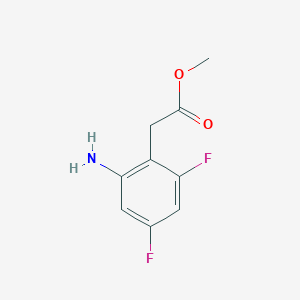

![4-[3-carboxy-5-(2,4-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13659253.png)
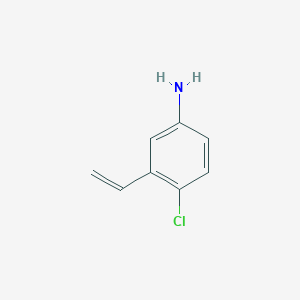
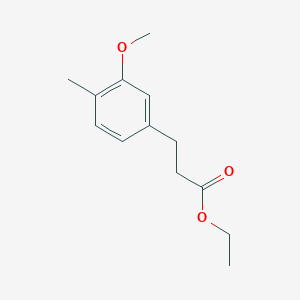
![4-Bromobenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B13659266.png)
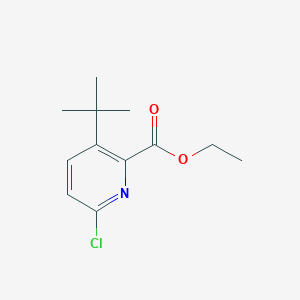
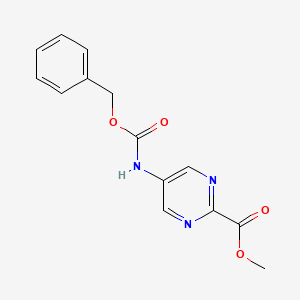
![2-[4-(Benzyloxy)-3-methoxyphenyl]-5,7-dimethoxy-4H-chromen-4-one](/img/structure/B13659278.png)
